(1S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol is an organic compound that features a brominated thiophene ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino alcohol group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Amino Alcohol: The brominated thiophene is then reacted with an appropriate amino alcohol precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated thiophene ring can be reduced to form thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3) are typical.
Major Products Formed
The major products formed from these reactions include various thiophene derivatives, ketones, aldehydes, and substituted amino alcohols.
Scientific Research Applications
(1S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and amino alcohol group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol
- (1S)-2-Amino-1-(5-fluorothiophen-2-yl)ethan-1-ol
- (1S)-2-Amino-1-(5-iodothiophen-2-yl)ethan-1-ol
Uniqueness
(1S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H8BrNOS |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
(1S)-2-amino-1-(5-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m0/s1 |
InChI Key |
LYVCMUPALSKCNE-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)[C@H](CN)O |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CN)O |
Origin of Product |
United States |
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